
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is an organic compound that features a bipyridine moiety linked to a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to act as a ligand in coordination chemistry, while the thiadiazole ring imparts unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of the “1,2,4-triazine” methodology to prepare 2,2’-bipyridine-6-carboxylic acid esters, which are then modified to introduce the thiadiazole ring . The reaction conditions often include the use of reagents such as triethylamine, triphenylphosphine, chloroform, and carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of toxic reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized under certain conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can lead to the formation of N-oxides, while reduction of the thiadiazole ring can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves its ability to coordinate with metal ions. The bipyridine unit acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic and electron transfer processes, influencing molecular targets and pathways involved in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
1,10-Phenanthroline: Another bidentate ligand with a similar structure and applications.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and has different electronic properties compared to 2,2’-bipyridine.
Uniqueness
3-(2,2-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in the development of advanced materials and catalysts .
Eigenschaften
CAS-Nummer |
1179362-70-9 |
|---|---|
Molekularformel |
C12H9N5S |
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
3-(6-pyridin-2-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H2,13,16,17) |
InChI-Schlüssel |
SKUKSBXSVNARHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)

![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
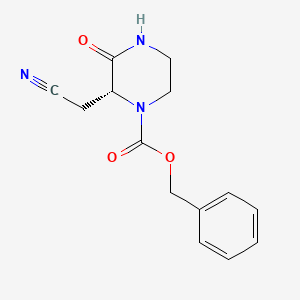

![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)

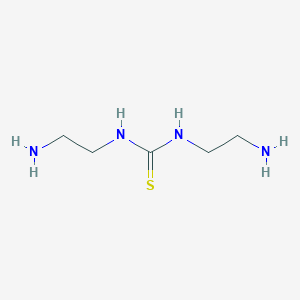
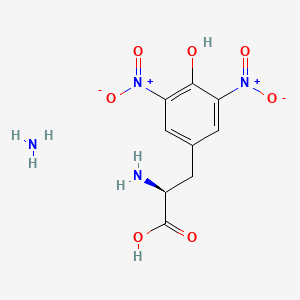
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
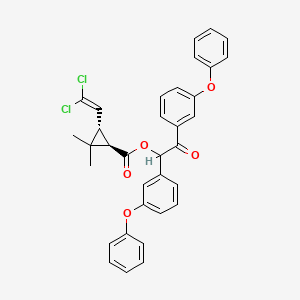
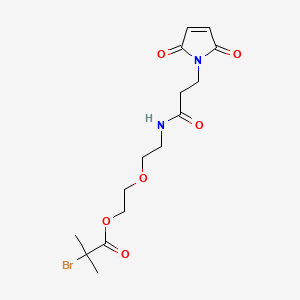
![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)

